

Application Notes and Protocols for Gefitinib in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR, gefitinib effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This inhibition leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in EGFR-dependent tumor cells.[4][5] Gefitinib has shown significant antitumor activity in various preclinical xenograft models, particularly those derived from non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][6] These application notes provide a comprehensive overview of the use of gefitinib in xenograft models, including its mechanism of action, detailed experimental protocols, and a summary of efficacy data.

Mechanism of Action

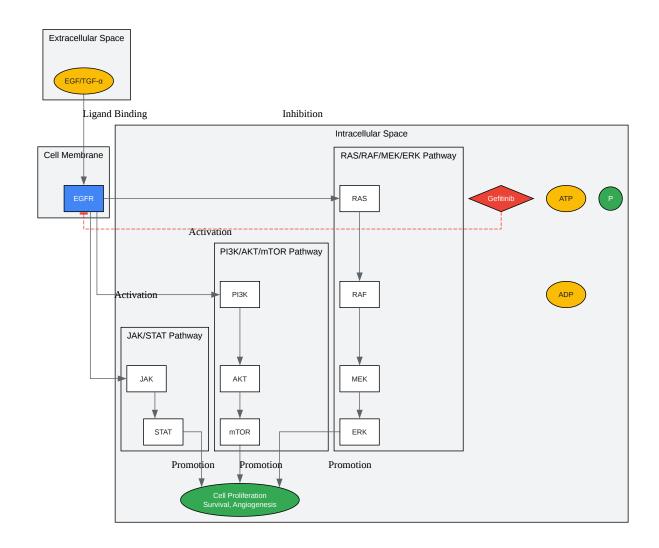
Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[4] In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell survival and proliferation.[7][8] Gefitinib competitively and reversibly binds to the ATP-binding pocket within the EGFR tyrosine kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor.[3] This blockade of autophosphorylation inhibits the activation of several key downstream signaling cascades,



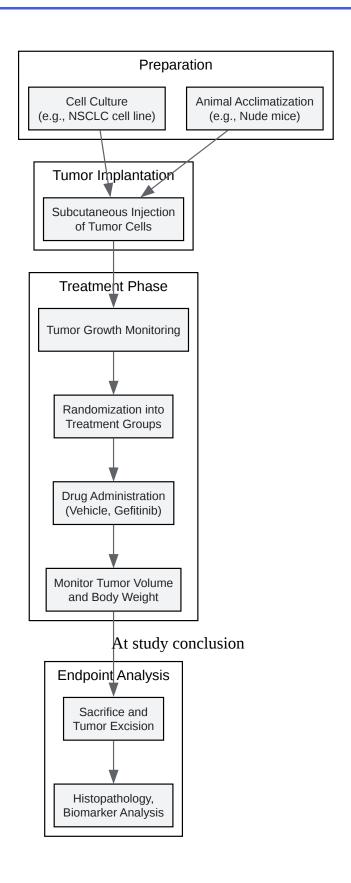
including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell growth, survival, and proliferation.[4][9]

Signaling Pathway Affected by Gefitinib









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